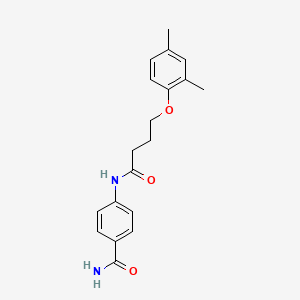

4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide

Description

4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide is an organic compound with potential applications in various scientific fields. Its structure comprises a benzamide core with a butanamido group and a dimethylphenoxy substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name |

4-[4-(2,4-dimethylphenoxy)butanoylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-13-5-10-17(14(2)12-13)24-11-3-4-18(22)21-16-8-6-15(7-9-16)19(20)23/h5-10,12H,3-4,11H2,1-2H3,(H2,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKCUBSOVYCJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide typically involves the following steps:

Formation of the butanamido intermediate: This step involves the reaction of 2,4-dimethylphenol with butanoyl chloride in the presence of a base such as pyridine to form 4-(2,4-dimethylphenoxy)butanoyl chloride.

Coupling with benzamide: The intermediate is then reacted with benzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amido or phenoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the nucleophile used, such as substituted amides or ethers.

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant potential as an antimicrobial agent. Research indicates that benzamide derivatives, including those similar to 4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide, exhibit activity against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial activity of synthesized benzamide derivatives, it was found that compounds with specific substitutions demonstrated enhanced efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics such as ofloxacin and fluconazole .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| Compound W6 | 5.19 | S. aureus, E. coli |

| Compound W1 | 5.08 | C. albicans, A. niger |

These findings suggest that modifications in the chemical structure can lead to improved antimicrobial properties, making such compounds promising candidates for further development in treating infections caused by resistant strains.

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Various studies have highlighted the ability of benzamide derivatives to inhibit cancer cell proliferation effectively.

Case Study: Anticancer Activity Evaluation

In vitro studies have demonstrated that certain benzamide analogues possess significant cytotoxic effects against human colorectal carcinoma cell lines (HCT116). For example, one study reported that a derivative with a methoxy group showed an IC50 value of 4.12 µM, surpassing the standard chemotherapeutic agent 5-fluorouracil (IC50 = 7.69 µM) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound W17 | 4.12 | HCT116 |

| 5-FU | 7.69 | HCT116 |

This data indicates that the structural features of these compounds significantly influence their anticancer activity, providing a pathway for developing novel therapeutic agents.

Mechanistic Insights

Research has shown that certain benzamide derivatives can inhibit key enzymes involved in cancer cell metabolism and proliferation. For instance, some compounds target dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis, thereby disrupting cancer cell growth . Additionally, studies have indicated that these compounds may also influence melanin production pathways, suggesting potential applications in dermatological treatments for hyperpigmentation .

Mechanism of Action

The mechanism of action of 4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

4-(4-(2,3-Dimethylphenoxy)butanamido)benzamide: Similar structure but with a different substitution pattern on the phenoxy group.

4-(4-(2,4-Dimethoxyphenoxy)butanamido)benzamide: Similar structure with methoxy groups instead of methyl groups.

Uniqueness

4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of dimethyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.

Biological Activity

4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a benzamide core and a 2,4-dimethylphenoxy substituent, suggests promising pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features the following structural components:

- Benzamide Core : Provides a stable framework for biological interactions.

- 2,4-Dimethylphenoxy Group : Enhances lipophilicity and may influence receptor binding.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Core Structure | Benzamide |

| Substituent | 2,4-Dimethylphenoxy |

| Molecular Formula | CHNO |

| Molecular Weight | 286.36 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets and influencing downstream signaling pathways.

Potential Mechanisms

- Receptor Binding : The compound may bind to specific receptors involved in various physiological processes.

- Enzyme Inhibition : It may inhibit enzymes that play critical roles in metabolic pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Investigations into its anticancer activity have shown promise in inhibiting tumor growth in vitro.

Case Study: Anticancer Activity

A notable study investigated the anticancer effects of this compound on multicellular spheroids derived from cancer cell lines. The results indicated significant inhibition of cell proliferation compared to control groups, suggesting its potential as an anticancer agent .

Table 2: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Inhibition of tumor growth | |

| Receptor Modulation | Potential interaction with various receptors |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) will significantly impact its efficacy and safety.

Key Considerations

- Absorption : The lipophilic nature may enhance oral bioavailability.

- Metabolism : Potential involvement of cytochrome P450 enzymes in metabolic pathways needs further investigation .

- Toxicity : Initial studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.